

Anileridine Hydrochloride vs. Meperidine: A Comparative Analysis of Analgesic Potency

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Compound of Interest

Compound Name: Anileridine hydrochloride

Cat. No.: B1615925

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This guide provides a detailed comparison of the analgesic potency of **anileridine hydrochloride** and meperidine, two synthetic opioid analgesics of the phenylpiperidine class. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available clinical and pharmacological data.

Introduction

Anileridine and meperidine (also known as pethidine) are centrally acting analgesics that have been used for the management of moderate to severe pain.[1][2] Both compounds share a similar chemical scaffold and exert their analgesic effects primarily through the activation of mu-opioid receptors in the central nervous system.[3][4] Despite their structural and mechanistic similarities, clinical studies have indicated differences in their analgesic potency. This guide synthesizes the available data to provide a clear comparison of these two compounds.

Chemical Structures

The chemical structures of **anileridine hydrochloride** and meperidine hydrochloride are presented below. Both are piperidine derivatives, with anileridine featuring a p-aminophenethyl group at the nitrogen atom, which is a key structural difference from meperidine's N-methyl group.

Anileridine Hydrochloride

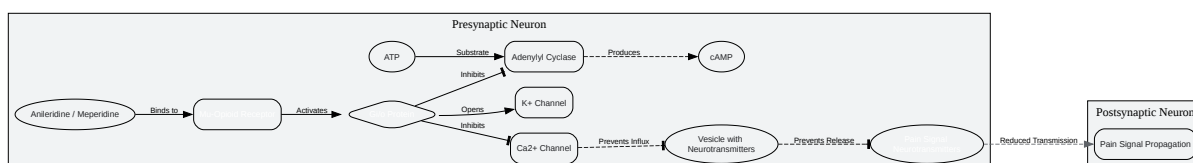
- IUPAC Name: ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate;dihydrochloride[5][6]
- Molecular Formula: $C_{22}H_{28}N_2O_2 \cdot 2HCl$ [6]
- Molecular Weight: 425.4 g/mol [7]

Meperidine Hydrochloride

- IUPAC Name: ethyl 1-methyl-4-phenylpiperidine-4-carboxylate;hydrochloride[8]
- Molecular Formula: $C_{15}H_{21}NO_2 \cdot HCl$
- Molecular Weight: 283.8 g/mol [9]

Mechanism of Action: Mu-Opioid Receptor Agonism

Both anileridine and meperidine function as agonists at the mu-opioid receptor, a G-protein coupled receptor.[3][4] The binding of these opioids to the mu-receptor initiates a signaling cascade that ultimately leads to an analgesic effect. This pathway involves the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and the modulation of ion channels. Specifically, it leads to the closure of N-type voltage-gated calcium channels and the opening of calcium-dependent inwardly-rectifying potassium channels.[3] This results in hyperpolarization and a reduction in the excitability of neurons, which in turn inhibits the transmission of pain signals.



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Diagram 1: Signaling pathway of mu-opioid receptor agonists.

Comparative Analgesic Potency

Clinical studies, primarily from the 1960s and 1970s, have established a relative analgesic potency between anileridine and meperidine. These studies consistently indicate that anileridine is a more potent analgesic on a weight-for-weight basis.

Parameter	Anileridine Hydrochloride	Meperidine	Reference(s)
Relative Potency	Approximately 4 times more potent than meperidine.	Baseline for comparison.	[4]
Equianalgesic Dose	An intravenous dose of 40 mg is reported to be equivalent to 100 mg of meperidine.	An intravenous dose of 100 mg is used as a reference.	[5]

Experimental Data and Protocols

While detailed preclinical data such as ED50 values from animal models (e.g., hot-plate or tail-flick tests) are not readily available in the contemporary literature for anileridine, older clinical trials provide the basis for the potency comparison. The methodologies of these key studies are summarized below based on their abstracts.

Postoperative Pain in Upper Abdominal Surgery

- **Study Design:** A double-blind, between-patient, two-dose comparison was conducted on sixty patients who had undergone upper abdominal surgery.[4]
- **Methodology:** The analgesic potency was initially determined by measuring the effect on withdrawal movements resulting from skin pinching or surgery during N2O + O2 anesthesia. Postoperatively, both patients and observers graded the degree of pain relief.[4]

- Key Findings: The study concluded that anileridine is four times as potent as pethidine (meperidine). It was also noted that at higher doses, the duration of action for anileridine was shorter than that of pethidine. The incidence of side effects was reported to be higher with pethidine.[4]

Obstetric Analgesia

- Study Design: A double-blind study involving 471 patients was conducted to compare the efficacy of anileridine and meperidine for obstetric analgesia.[10]
- Methodology: The abstract does not provide detailed methodology, but it was a controlled clinical trial comparing the therapeutic use of the two analgesics during labor.[10]
- Key Findings: While the abstract does not quantify the relative potency, the study was designed to compare their effectiveness in a large patient cohort, suggesting that a clinical comparison was the primary endpoint.[10]

Summary and Conclusion

Based on the available clinical data, **anileridine hydrochloride** is a significantly more potent analgesic than meperidine, with a relative potency of approximately 4:1.[4] Both drugs share a common mechanism of action as mu-opioid receptor agonists. The primary structural difference, the N-substituted group, likely accounts for the observed difference in potency.

It is important to note that much of the direct comparative research on these two compounds dates back several decades, and detailed modern preclinical and clinical comparisons are lacking. The information presented here is based on the best available historical data. For contemporary drug development and research, these findings provide a valuable historical context and a basis for further investigation into the structure-activity relationships of phenylpiperidine opioids.

Disclaimer: Anileridine has been discontinued in many countries. This guide is for informational and research purposes only and should not be considered as a recommendation for clinical use.

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